
(+)-Ethotoin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-ethotoin is the (S)-enantiomer of ethotoin. It is an enantiomer of a (R)-ethotoin.
科学的研究の応用
Epilepsy Management
Ethotoin is primarily indicated for:
- Tonic-clonic seizures : These are characterized by loss of consciousness and violent muscle contractions.
- Complex partial seizures : These involve impaired consciousness and can manifest as repetitive movements or behaviors.
A retrospective study involving 46 patients indicated that approximately 51% experienced a reduction in seizure frequency greater than 50% within one month of starting ethotoin therapy. This percentage decreased to about 25% over a longer follow-up period .
Pediatric Use
Ethotoin has been explored in pediatric populations due to its relatively favorable side effect profile compared to other anticonvulsants like phenytoin and phenobarbital. A study noted that ethotoin had minimal side effects, making it a viable option for children with epilepsy . However, comprehensive studies specifically targeting pediatric patients remain limited.
Case Study 1: Efficacy in Adults
In a study focusing on adult patients with intractable epilepsy, ethotoin was administered as an adjunctive therapy. Results showed significant reductions in tonic seizure frequency, with 60% of patients achieving over a 50% reduction at one month .
Case Study 2: Pediatric Patients
A review highlighted the use of ethotoin in children who previously experienced adverse effects from phenytoin. The study reported effective seizure control without significant side effects, suggesting that ethotoin could be a safer alternative for managing seizures in this demographic .
Comparative Data Table
Characteristic | Ethotoin | Phenytoin | Phenobarbital |
---|---|---|---|
Drug Class | Hydantoin | Hydantoin | Barbiturate |
Seizure Types Treated | Tonic-clonic, Complex partial | Tonic-clonic, Partial | Tonic-clonic, Partial |
Common Side Effects | Minimal | Gingival hyperplasia | Behavioral disturbances |
Mechanism of Action | Sodium channel blocker | Sodium channel blocker | GABA receptor modulator |
Pediatric Use | Yes | Yes (with side effects) | Yes (with behavioral issues) |
特性
CAS番号 |
108739-43-1 |
---|---|
分子式 |
C11H12N2O2 |
分子量 |
204.22 g/mol |
IUPAC名 |
(5S)-3-ethyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-2-13-10(14)9(12-11(13)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15)/t9-/m0/s1 |
InChIキー |
SZQIFWWUIBRPBZ-VIFPVBQESA-N |
SMILES |
CCN1C(=O)C(NC1=O)C2=CC=CC=C2 |
異性体SMILES |
CCN1C(=O)[C@@H](NC1=O)C2=CC=CC=C2 |
正規SMILES |
CCN1C(=O)C(NC1=O)C2=CC=CC=C2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。